molecular formula C16H16K3O7PS B030630 Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate CAS No. 157126-15-3

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

Cat. No. B030630
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-OKUPDQQSSA-K
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Description

Synthesis Analysis

The synthesis of compounds similar to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate often involves hydrothermal methods or reactions between specific phosphine and dialkyl acetylenedicarboxylates, leading to phosphonium salts and eventually to the desired product under certain conditions such as solvent-free conditions or specific catalysis. For instance, the synthesis of dialkyl 2-(4-fluoro-phenoxy)-2-butendioates from stabilized phosphorus ylides in solvent-free conditions underlines the complexity and specificity of synthesizing compounds with similar functional groups (Ramazani et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate can be complex, with studies utilizing X-ray crystallography to reveal configurations and conformational differences around key bonds. For example, the crystallographic analysis of phosphonium betaines shows significant insights into the molecular structure and charge delocalization within the compound (Fiore et al., 2019).

Chemical Reactions and Properties

The chemical behavior of phosphonate and sulfonate groups within these compounds is of particular interest. Studies have demonstrated various reactions, including synthesis through hydrothermal methods, that yield uranyl phosphonates and sulfonates with distinct chemical structures and properties, illustrating the potential versatility and reactivity of these functional groups (Yang et al., 2013).

Physical Properties Analysis

The physical properties, such as thermal stability and proton conductivity, of compounds containing phosphonic and sulfonic groups are critical for their potential applications. For instance, the analysis of phosphonic acid functionalized poly(ether sulfone) highlights the importance of understanding these properties for practical applications (Zeng et al., 2018).

Chemical Properties Analysis

The chemical properties of phosphonate and sulfonate compounds, including reactivity, stability, and interactions with other molecules, are central to their utility in various chemical reactions and applications. The synthesis and properties of new homo and copolyether sulfones containing cycloaliphatic cardo groups, for example, shed light on the chemical versatility and reactivity of these compounds (Butuc et al., 1998).

properties

IUPAC Name

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRADVLDMPYYQDB-OKUPDQQSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16K3O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578256
Record name Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

CAS RN

157126-15-3
Record name Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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